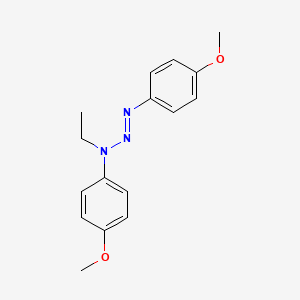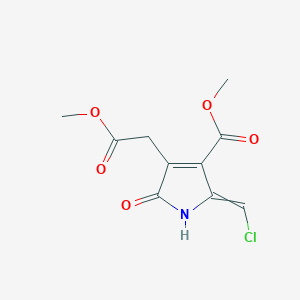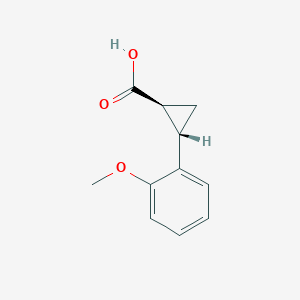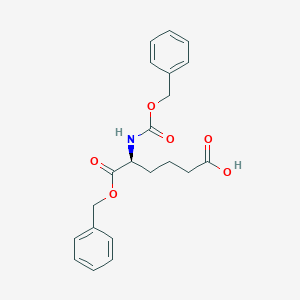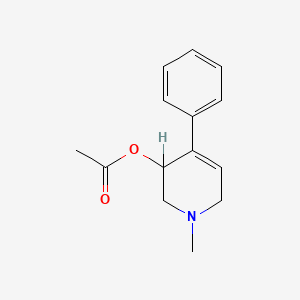![molecular formula C48H28MnN4O8 B14007455 manganese(2+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid](/img/structure/B14007455.png)
manganese(2+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese(2+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid is a complex compound that belongs to the family of metalloporphyrins Metalloporphyrins are known for their diverse applications in various fields due to their unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of manganese(2+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid typically involves the reaction of manganese salts with 4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid under controlled conditions. The reaction is usually carried out in a solvent such as methanol or acetonitrile, and the mixture is stirred at room temperature or slightly elevated temperatures. The product is then purified through filtration and washing with methanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Manganese(2+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often acting as a catalyst.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, to prevent decomposition of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized forms of the compound, while reduction reactions may produce reduced forms. Substitution reactions can result in the formation of new metalloporphyrin derivatives with different functional groups .
Applications De Recherche Scientifique
Manganese(2+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of manganese(2+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid involves its ability to mimic the activity of natural enzymes like superoxide dismutase. The compound can scavenge reactive oxygen species, thereby reducing oxidative stress in biological systems. It interacts with molecular targets such as superoxide radicals and peroxynitrite, converting them into less harmful species .
Comparaison Avec Des Composés Similaires
Similar Compounds
Manganese(III) 5,10,15,20-tetrakis(4-benzoic acid)porphyrin: Similar in structure but differs in its oxidation state and specific applications.
Manganese(III) 5,10,15,20-tetrakis(N-ethylpyridinium-2-yl)porphyrin: Another manganese porphyrin derivative with different substituents and properties.
Manganese(III) 5,10,15,20-tetrakis(N-n-hexylpyridinium-2-yl)porphyrin: Similar in its core structure but has different functional groups that affect its reactivity and applications.
Uniqueness
What sets manganese(2+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid apart from similar compounds is its specific combination of functional groups and oxidation state, which confer unique catalytic and biological properties.
Propriétés
Formule moléculaire |
C48H28MnN4O8 |
|---|---|
Poids moléculaire |
843.7 g/mol |
Nom IUPAC |
manganese(2+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid |
InChI |
InChI=1S/C48H30N4O8.Mn/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2 |
Clé InChI |
RLBVUQKTGBHUFL-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=C(C=C9)C(=O)O)[N-]3)C(=O)O.[Mn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007376.png)



![4-Bromo-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14007399.png)
![6,6-Dimethyl-1-[4-[2-(4-nitrophenoxy)ethoxy]phenyl]-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B14007403.png)
